molecular formula C15H24 B14230040 8a-Methyl-5-methylidene-2-prop-1-en-2-yl-1,2,3,4,4a,6,7,8-octahydronaphthalene CAS No. 826337-59-1

8a-Methyl-5-methylidene-2-prop-1-en-2-yl-1,2,3,4,4a,6,7,8-octahydronaphthalene

Katalognummer: B14230040
CAS-Nummer: 826337-59-1
Molekulargewicht: 204.35 g/mol
InChI-Schlüssel: HKHIRDBEBCMFTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8a-Methyl-5-methylidene-2-prop-1-en-2-yl-1,2,3,4,4a,6,7,8-octahydronaphthalene: is a complex organic compound with a unique structure. It is also known by other names such as Naphthalene, 1,2,4a,5,6,7,8,8a-octahydro-4a-methyl-1-methylene-7-(1-methylethenyl)- . This compound is part of the naphthalene family and is characterized by its octahydro structure, which means it is a fully hydrogenated form of naphthalene.

Vorbereitungsmethoden

The synthesis of 8a-Methyl-5-methylidene-2-prop-1-en-2-yl-1,2,3,4,4a,6,7,8-octahydronaphthalene involves several steps. One common method is through the hydrogenation of naphthalene derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) at elevated temperatures and pressures . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) to yield fully saturated hydrocarbons.

    Substitution: It can undergo electrophilic substitution reactions, where reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used to introduce new functional groups into the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

8a-Methyl-5-methylidene-2-prop-1-en-2-yl-1,2,3,4,4a,6,7,8-octahydronaphthalene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: It may be used in the study of biological pathways and interactions due to its unique structure.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 8a-Methyl-5-methylidene-2-prop-1-en-2-yl-1,2,3,4,4a,6,7,8-octahydronaphthalene include:

The uniqueness of this compound lies in its specific arrangement of methyl and methylene groups, which can influence its reactivity and applications.

Eigenschaften

CAS-Nummer

826337-59-1

Molekularformel

C15H24

Molekulargewicht

204.35 g/mol

IUPAC-Name

8a-methyl-5-methylidene-2-prop-1-en-2-yl-1,2,3,4,4a,6,7,8-octahydronaphthalene

InChI

InChI=1S/C15H24/c1-11(2)13-7-8-14-12(3)6-5-9-15(14,4)10-13/h13-14H,1,3,5-10H2,2,4H3

InChI-Schlüssel

HKHIRDBEBCMFTD-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C1CCC2C(=C)CCCC2(C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.